

# In-Depth Technical Guide: 7-Methyl-4-octanone (CAS Number 20809-46-5)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Methyl-4-octanone

Cat. No.: B1618552

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. **7-Methyl-4-octanone** is not for human or veterinary use.[1]

## Core Compound Information

**7-Methyl-4-octanone** is a branched aliphatic ketone. Its chemical structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl group at the seventh position.[2][3] The presence of a stereocenter at the C7 position indicates that this compound can exist as a pair of enantiomers.[1] This technical guide provides a consolidated overview of its chemical properties, synthesis methodologies, and spectroscopic data.

## Chemical and Physical Data

Quantitative data for **7-Methyl-4-octanone** has been compiled into the following table for ease of reference.

Identifier	Value
CAS Number	20809-46-5[2][3]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O[2][3]
Molecular Weight	142.24 g/mol [1][2]
IUPAC Name	7-methyloctan-4-one[2]
Synonyms	Isoamyl n-propyl ketone[2]
InChI	InChI=1S/C9H18O/c1-4-5-9(10)7-6-8(2)3/h8H,4-7H2,1-3H3[2]
InChIKey	JUTSLBALKVVBQM-UHFFFAOYSA-N[1][2]
SMILES	CCCC(=O)CCC(C)C[2]

Physical Property	Value
Boiling Point	178.00 °C @ 760.00 mm Hg
Vapor Pressure	0.913000 mmHg @ 25.00 °C (estimated)
Flash Point	136.00 °F. TCC ( 57.60 °C. ) (estimated)
logP (o/w)	2.859 (estimated)

## Synthesis and Experimental Protocols

The synthesis of **7-Methyl-4-octanone** can be approached through several established synthetic routes. While detailed, peer-reviewed protocols specifically for this compound are not readily available, the following sections outline generalized experimental procedures based on standard organic chemistry transformations.

### Oxidation of 7-methyl-4-octanol

A primary route for the synthesis of **7-Methyl-4-octanone** is the oxidation of its corresponding secondary alcohol, 7-methyl-4-octanol.[1]

## Generalized Experimental Protocol:

- **Reactant Preparation:** A solution of 7-methyl-4-octanol is prepared in a suitable anhydrous solvent, such as dichloromethane (DCM), under an inert atmosphere.
- **Oxidizing Agent Addition:** A solution of an appropriate oxidizing agent, for instance, pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, is added to the alcohol solution in a controlled manner, typically at a reduced temperature (0 °C) to manage the reaction exotherm.
- **Reaction Monitoring:** The progress of the reaction is monitored by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting material.
- **Work-up:** Upon completion, the reaction is quenched. The crude reaction mixture is then filtered and washed sequentially with aqueous solutions (e.g., saturated sodium bicarbonate and brine) to remove byproducts and impurities.
- **Isolation and Purification:** The organic layer is separated, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **7-Methyl-4-octanone**.



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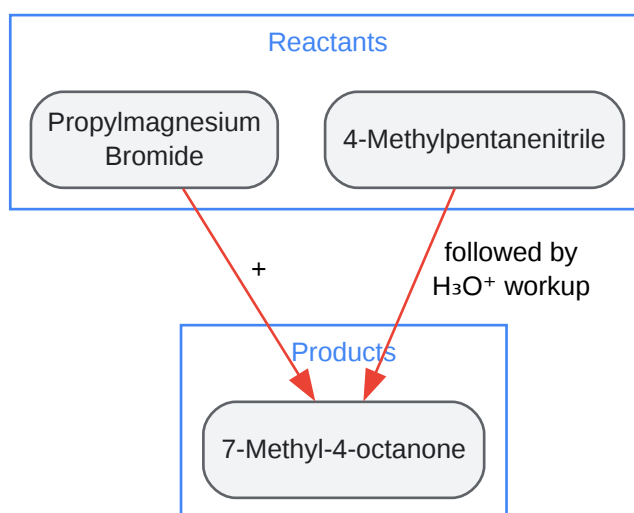
Workflow for the Oxidation of 7-methyl-4-octanol.

## Synthesis via Grignard Reaction

An alternative synthetic strategy involves the use of a Grignard reagent reacting with a nitrile. For the synthesis of **7-Methyl-4-octanone**, this could be achieved by reacting propylmagnesium bromide with 4-methylpentanenitrile.

## Generalized Experimental Protocol:

- Grignard Reagent Preparation: The Grignard reagent is prepared by the reaction of an alkyl halide (e.g., 1-bromopropane) with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).
- Reaction with Nitrile: The nitrile (4-methylpentanenitrile) is added to the Grignard reagent solution at a controlled temperature.
- Hydrolysis: The intermediate imine formed is hydrolyzed by the addition of an aqueous acid.
- Extraction and Purification: The final ketone product is extracted from the aqueous layer using an organic solvent, followed by washing, drying, and purification by distillation.



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Reactant-Product Relationship in Grignard Synthesis.

## Spectroscopic Data

Spectroscopic information is crucial for the structural elucidation and confirmation of **7-Methyl-4-octanone**. Data is available from public repositories such as PubChem and the NIST Chemistry WebBook.<sup>[2][3]</sup>

Spectroscopy Type	Characteristic Features
$^1\text{H}$ NMR	Signals corresponding to the different types of protons (methyl, methylene, methine) are expected. The protons on the carbons alpha to the carbonyl group (C3 and C5) will be shifted downfield. The spectrum will exhibit complex splitting patterns due to the chirality of the molecule.
$^{13}\text{C}$ NMR	The spectrum will display nine distinct signals, one for each carbon atom. The carbonyl carbon (C4) is expected to have a chemical shift in the range of 210-215 ppm.
Mass Spectrometry (EI-MS)	The molecular ion peak ( $\text{M}^+$ ) will be observed at $m/z = 142$ . The fragmentation pattern will be characteristic of an aliphatic ketone, with prominent peaks resulting from alpha-cleavage around the carbonyl group.
Infrared (IR) Spectroscopy	A strong and sharp absorption band characteristic of the $\text{C}=\text{O}$ stretching vibration of a ketone is expected around $1715\text{ cm}^{-1}$ .

## Mass Spectrum Fragmentation

m/z Value	Possible Fragment
142	$[\text{C}_9\text{H}_{18}\text{O}]^+$ (Molecular Ion)
99	$[\text{CH}_3\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CO}]^+$
85	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{CO}]^+$
71	$[\text{CH}_3\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_2]^+$
43	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$

## Biological Activity and Drug Development Potential

A thorough review of the current scientific literature and chemical databases reveals no significant published data on the biological activity of **7-Methyl-4-octanone**. There is no information to suggest its involvement in any specific signaling pathways, nor are there any reports of its use or evaluation in drug development programs. Its utility is currently confined to its role as a building block in organic synthesis.[1]

## Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **7-Methyl-4-octanone** is not widely available, precautions for handling similar aliphatic ketones should be followed.

Hazard Category	Recommendation
Flammability	Flammable liquid. Keep away from heat, sparks, and open flames.
Inhalation	Avoid breathing vapors. Use in a well-ventilated area or with a fume hood.
Skin/Eye Contact	Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container.

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## References

- 1. 7-Methyl-4-octanone | 20809-46-5 | Benchchem [benchchem.com]
- 2. 7-Methyl-4-octanone | C<sub>9</sub>H<sub>18</sub>O | CID 30313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Octanone, 7-methyl- [webbook.nist.gov]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)